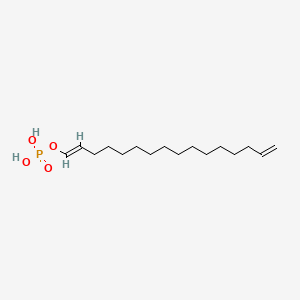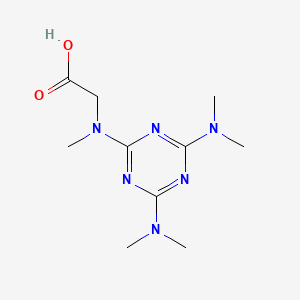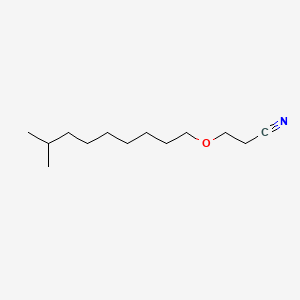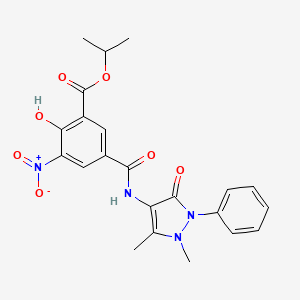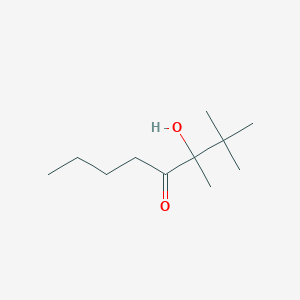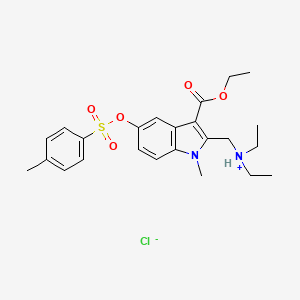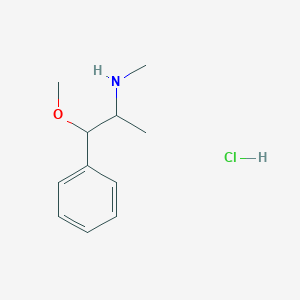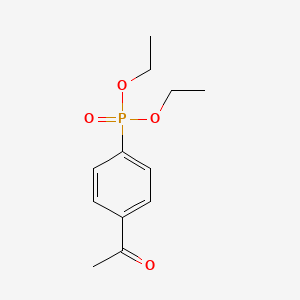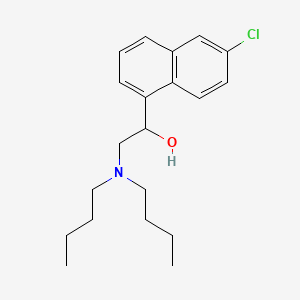
6-Chloro-alpha-((dibutylamino)methyl)-1-naphthalenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol is an organic compound that features a naphthalene ring substituted with a chlorine atom and an ethanol group, which is further substituted with a dibutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronaphthalene, which is commercially available or can be synthesized through chlorination of naphthalene.
Formation of Intermediate: The 6-chloronaphthalene undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to form 6-chloronaphthalen-1-yl alkyl derivative.
Amination: The alkyl derivative is then reacted with dibutylamine under suitable conditions to introduce the dibutylamino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the ethanol group, resulting in the formation of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol involves its interaction with specific molecular targets and pathways. The dibutylamino group may interact with biological receptors or enzymes, modulating their activity. The naphthalene ring and ethanol group may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- 1-(6-Chloronaphthalen-1-yl)methanamine
- (6-Chloronaphthalen-1-yl)methanol
- (6-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Comparison: 1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. Compared to 1-(6-chloronaphthalen-1-yl)methanamine and (6-chloronaphthalen-1-yl)methanol, the dibutylamino group enhances its potential interactions with biological targets. The compound (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, on the other hand, has a different structural framework, leading to different applications and properties.
Properties
CAS No. |
69757-77-3 |
|---|---|
Molecular Formula |
C20H28ClNO |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol |
InChI |
InChI=1S/C20H28ClNO/c1-3-5-12-22(13-6-4-2)15-20(23)19-9-7-8-16-14-17(21)10-11-18(16)19/h7-11,14,20,23H,3-6,12-13,15H2,1-2H3 |
InChI Key |
IVEOCLBMEDSEPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC=CC2=C1C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


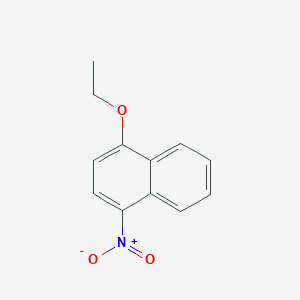

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)

![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)

